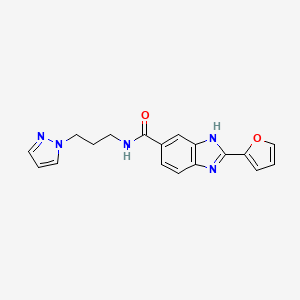![molecular formula C17H30N2O5 B7434488 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid](/img/structure/B7434488.png)
3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid, also known as OPAA, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. OPAA is a prodrug of the naturally occurring peptide, angiotensin IV, which has been shown to have various physiological effects, including improving memory and learning abilities.
Mechanism of Action
3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid acts on the angiotensin IV receptor, which is found in various regions of the brain, including the hippocampus, a region involved in memory formation. Activation of this receptor by 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid leads to the release of neurotransmitters, including acetylcholine and dopamine, which are involved in memory and learning processes.
Biochemical and Physiological Effects:
In addition to its effects on memory and learning, 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid has been shown to have various other physiological effects. These include increasing blood flow to the brain, reducing oxidative stress, and regulating blood pressure.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid in lab experiments is its ability to cross the blood-brain barrier, making it an effective tool for studying the effects of various compounds on the brain. However, one limitation is that 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid is relatively expensive and difficult to synthesize, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid. One area of interest is its potential as a treatment for Alzheimer's disease and other cognitive disorders. Other potential applications include its use as a tool for studying the effects of various compounds on the brain and its potential as a treatment for hypertension.
In conclusion, 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid is a synthetic peptide with significant potential for therapeutic applications, particularly in the area of cognitive disorders. While there are limitations to its use in lab experiments, its ability to cross the blood-brain barrier makes it a valuable tool for studying the effects of various compounds on the brain. With further research, 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid may prove to be a valuable treatment option for a range of conditions.
Synthesis Methods
The synthesis of 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid involves the coupling of two amino acids, hexanoic acid, and oxanamide, followed by the protection of the amine and carboxylic acid groups. The final deprotection step yields 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid.
Scientific Research Applications
3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research is its effects on memory and learning abilities. Studies have shown that 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid can improve memory and cognitive function in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-[6-[3-(oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O5/c20-15(19-12-10-17(22)23)7-2-1-4-11-18-16(21)9-8-14-6-3-5-13-24-14/h14H,1-13H2,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPLRTKICPQFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide](/img/structure/B7434417.png)
![N-[3-fluoro-4-(morpholine-4-carbonyl)phenyl]-N'-methyl-N'-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]oxamide](/img/structure/B7434418.png)
![9-ethyl-N-[(6-fluoropyridin-2-yl)methyl]-N-methylcarbazol-3-amine](/img/structure/B7434422.png)

![N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434431.png)
![1-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B7434432.png)
![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]-2-(3-thia-9-azaspiro[5.5]undecan-9-yl)ethane-1,2-dione](/img/structure/B7434440.png)
![methyl 4-[[5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434445.png)
![[(3aS,6aR)-2-(3-fluoropyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7434456.png)
![Methyl 4-[[1-[(2,4-difluorophenyl)methyl]-5-methyltriazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434457.png)
![N-[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434478.png)
![(2,4-Difluoro-3-hydroxyphenyl)-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)methanone](/img/structure/B7434480.png)
![N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B7434481.png)
![1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea](/img/structure/B7434484.png)